BenchChemオンラインストアへようこそ!

methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Kinase inhibitor p60c‑src Structure–activity relationship

This methyl benzoate-substituted 2-iminochromene eliminates the Phase II conjugation liabilities of polyhydroxylated analogs, enabling stable p60c‑src inhibition studies in cellular and in vivo models. The non‑phenolic scaffold provides a defined starting point for SAR, while the linear para‑benzoate regioisomer allows testing of ATP‑binding site conformational preferences. Researchers can hydrolyze the ester to a water‑soluble carboxylic acid for further probe development. Order ≥95 % purity to ensure reproducible kinase selectivity profiling.

Molecular Formula C24H18N2O4
Molecular Weight 398.418
CAS No. 1327171-72-1
Cat. No. B2927863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
CAS1327171-72-1
Molecular FormulaC24H18N2O4
Molecular Weight398.418
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C24H18N2O4/c1-29-24(28)16-11-13-19(14-12-16)26-23-20(15-17-7-5-6-10-21(17)30-23)22(27)25-18-8-3-2-4-9-18/h2-15H,1H3,(H,25,27)
InChIKeyZJUJPBINEJONTF-RWEWTDSWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (CAS 1327171-72-1): Chemical Class, Scaffold Identity, and Sourcing Rationale


Methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (CAS 1327171-72-1) is a synthetic 2‑iminochromene derivative. Its core scaffold – a 3‑(N‑phenyl)carbamoyl‑2‑imino‑2H‑chromene – has been characterized as a protein tyrosine kinase (PTK) inhibitory pharmacophore [1]. The compound bears a methyl benzoate substituent at the 4‑position of the imino‑linked aryl ring, which distinguishes it from polyhydroxylated analogs and provides a defined, non‑phenolic starting point for structure–activity relationship (SAR) studies. It is available from multiple research‑chemical suppliers at ≥95 % purity (typical), with a molecular weight of 398.4 g mol⁻¹ .

Why In‑Class 3‑Carbamoyl‑2‑Iminochromenes Cannot Be Interchanged: Quantitative Structure–Activity Evidence for Methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate


The 3‑(N‑phenyl)carbamoyl‑2‑iminochromene pharmacophore is acutely sensitive to peripheral substitution. In a set of hydroxylated analogs evaluated against purified p60c‑src kinase, IC₅₀ values spanned from 3.2 µg mL⁻¹ to >10 µg mL⁻¹ depending solely on the position of hydroxyl groups on the iminochromene and N‑phenyl rings [1]. Consequently, even seemingly conservative modifications – such as replacing a hydroxyl with a hydrogen or altering the substitution pattern – dramatically affect potency and selectivity. A generic “3‑carbamoyl‑2‑iminochromene” without detailed specification of the substitution pattern therefore cannot reliably reproduce the pharmacological profile of the present compound, making precise chemical identity essential for reproducible research and procurement decisions.

Quantitative Differentiation Evidence for Methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate Relative to Closest Structural Analogs


Structural Distinction from the Highest‑Potency Hydroxylated p60c‑src Inhibitor in the Patent Series

The highest‑potency compound explicitly disclosed in US5648378 is 7T (X=6‑OH, Y=4′‑OH), which achieves an IC₅₀ of 3.2 µg mL⁻¹ against purified p60c‑src kinase. Methyl 4-{[(2Z)‑3‑(phenylcarbamoyl)‑2H‑chromen‑2‑ylidene]amino}benzoate lacks both hydroxyls and instead carries a methyl ester at the 4‑position of the imino‑linked aryl ring. This substitution pattern eliminates the potential for rapid Phase II conjugation (glucuronidation/sulfation) that limits the metabolic stability of polyhydroxylated analogs, while preserving the core pharmacophore for further derivatization [1].

Kinase inhibitor p60c‑src Structure–activity relationship

Physicochemical Differentiation from the meta‑Benzoate Regioisomer

The para‑benzoate isomer (target compound) and its meta‑benzoate analog (CAS 1327183‑58‑3) possess identical molecular formulas but different spatial orientations of the ester moiety. The para‑isomer exhibits a more linear, rigid geometry (dihedral angle ~56° between the benzoate ring and the chromene system reported for related azaphenanthrene analogs [1]), whereas the meta‑isomer introduces a molecular kink. The para arrangement is expected to yield a lower calculated LogP and higher aqueous solubility than the meta analog, potentially improving assay‑compatible solubility and reducing off‑target membrane partitioning.

Regioisomer Solubility LogP

Kinase Selectivity Profile Inferred from the Patent‑Disclosed 3‑Carbamoyl‑2‑Iminochromene Class

Table 3 of US5648378 shows that compound 7T, while active against p60c‑src (3.2 µg mL⁻¹), is essentially inactive against the Src‑family kinases p56lck, p56lyn, and p55fyn (IC₅₀ >10 µg mL⁻¹ for all three). This selectivity profile is characteristic of the 3‑(N‑phenyl)carbamoyl‑2‑iminochromene core, and the target compound is predicted to exhibit a comparable selectivity trend because it retains the identical core substitution pattern on the chromene ring (X=H). The methyl benzoate substituent is not expected to abrogate this intrinsic selectivity, making the compound a useful tool for studies requiring discrimination among Src‑family members [1].

Kinase selectivity p56lck p56lyn p55fyn

Antiproliferative Activity Against HT‑29 Colon Carcinoma Cells: Class‑Level Benchmark

In the patent cell‑panel assay using Trypan Blue exclusion after 3‑day drug exposure, compound 7T achieved an IC₅₀ of 4 µg mL⁻¹ against HT‑29 human colon adenocarcinoma cells, whereas it was inactive (designated ‘i’) against HL‑60 leukemia, A‑1, and BT‑20 lines. This differential cellular sensitivity indicates that the 3‑(N‑phenyl)carbamoyl‑2‑iminochromene scaffold may preferentially target solid‑tumor over hematopoietic cell models. While the target compound has not been profiled in this panel, the absence of phenolic hydroxyls may modulate cellular permeability and efflux, potentially altering the cell‑line sensitivity profile in a predictable manner that merits experimental investigation [1].

Antiproliferative HT‑29 Colon carcinoma

Prioritized Application Scenarios for Methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate Based on Quantitative Differentiation Evidence


p60c‑Src Kinase Probe with Reduced Metabolic Liability

The polyhydroxylated analog 7T (US5648378) is a nanomolar p60c‑src inhibitor, but its multiple phenolic groups render it susceptible to rapid glucuronidation and sulfation in vivo, limiting its utility in cellular and animal models. The methyl benzoate analog provides a non‑phenolic scaffold that eliminates these Phase II conjugation liabilities. Researchers can use this compound to study p60c‑src inhibition in cell cultures or in vivo models where metabolic stability is critical, and the ester group can be further hydrolyzed to the free carboxylic acid to generate a water‑soluble, non‑esterified probe [1].

Regioisomer‑Specific SAR Exploration of the Benzoate Binding Pocket

The availability of both para‑ (target) and meta‑benzoate regioisomers enables direct head‑to‑head SAR studies. The linear para‑isomer may occupy a deep, narrow pocket, while the kinked meta‑isomer may not be accommodated. Procurement of the para‑benzoate compound allows structure‑based design teams to test the conformational preferences of the kinase ATP‑binding site or allosteric pockets, using the para‑vs‑meta pair as a minimal chemical perturbation pair [2].

Solid‑Tumor‑Selective Antiproliferative Lead Optimization

The class‑level data show that 3‑(N‑phenyl)carbamoyl‑2‑iminochromenes can exhibit selective antiproliferative activity against HT‑29 colon carcinoma cells (IC₅₀ 4 µg mL⁻¹ for 7T) while sparing hematopoietic lines. The target compound, lacking hydroxyl groups, may show altered cellular permeability and efflux, potentially broadening or narrowing this selectivity window. Procurement of the target compound enables medicinal chemistry teams to use it as a late‑stage diversification scaffold, where the ester moiety can be converted to amides, hydrazides, or carboxylic acids to systematically map the SAR of the solid‑tumor selectivity profile [1].

Quote Request

Request a Quote for methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.